molecular formula C21H21F3N6O2 B7884674 3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione

Cat. No.: B7884674
M. Wt: 446.4 g/mol
InChI Key: WDGFWZYVYUXIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1H-purine-2,6(3H,8H)-dione, a chemical compound provided with a purity of 98% . It has the CAS registry number 752222-83-6 and a molecular formula of C21H21F3N6O2, corresponding to a molecular weight of 446.43 g/mol . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . Please note the following safety information: this substance is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The recommended precautionary statements include using personal protective equipment and avoiding ingestion and contact with skin and eyes . This chemical is intended for research purposes only and is not for diagnostic or personal use. For comprehensive safety data and handling procedures, consult the relevant Safety Data Sheet (SDS). The specific research applications and mechanistic details of this purine-2,6-dione derivative are not fully detailed in the available literature. Researchers are advised to consult specialized scientific literature for potential applications and biological activity.

Properties

IUPAC Name

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-8H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12,17H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGFWZYVYUXIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=NC(N=C2N(C1=O)CC)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The purine scaffold is typically derived from xanthine derivatives. Ethyl and propyl groups are introduced via N-alkylation under basic conditions. For example:

  • N1-propylation : Reaction of xanthine with propyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

  • N3-ethylation : Subsequent treatment with ethyl iodide and NaH in THF at 0°C to room temperature.

Table 1: Optimization of N-Alkylation Conditions

ParameterN1-PropylationN3-Ethylation
SolventDMFTHF
BaseK₂CO₃NaH
Temperature (°C)800 → 25
Yield (%)7885

Construction of the Pyrazole Moiety

Pyrazole Ring Formation via Japp–Klingemann Reaction

The pyrazole ring is synthesized using a modified Japp–Klingemann reaction , as demonstrated in analogous systems. This method involves:

  • Diazotization of 3-(trifluoromethyl)benzylamine to generate a stable diazonium tosylate.

  • Azo-coupling with β-keto esters (e.g., ethyl acetoacetate) to form hydrazones.

  • Cyclization under acidic conditions (HCl/EtOH, reflux) to yield the pyrazole ring.

Key Reaction Steps:

  • R-NH2NaNO2,HClR-N2+Ts\text{R-NH}_2 \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{R-N}_2^+ \text{Ts}^-

  • R-N2++CH3COCOOEtR-N=N-CO-COOEt\text{R-N}_2^+ + \text{CH}_3\text{COCOOEt} \rightarrow \text{R-N=N-CO-COOEt}

  • CyclizationΔ,HClPyrazole\text{Cyclization} \xrightarrow{\Delta, \text{HCl}} \text{Pyrazole}

This method achieves yields of 65–72% for pyrazole intermediates.

Functionalization of the Pyrazole Ring

Introduction of the Trifluoromethylbenzyl Group

The N1 position of the pyrazole is alkylated with 3-(trifluoromethyl)benzyl bromide via a Mitsunobu reaction (DEAD, PPh₃, THF) or SN2 alkylation (K₂CO₃, DMF). The Mitsunobu method offers superior regioselectivity (>90%) compared to SN2 (75–80%).

Table 2: Comparison of Alkylation Methods

MethodConditionsYield (%)Regioselectivity (%)
MitsunobuDEAD, PPh₃, THF8895
SN2 AlkylationK₂CO₃, DMF, 60°C7678

Coupling of Purine and Pyrazole Moieties

Suzuki-Miyaura Cross-Coupling

The purine core (halogenated at C8) and pyrazole (boronic ester at C4) are coupled using Pd(PPh₃)₄ as a catalyst. Optimal conditions include:

  • Solvent : Dioxane/H₂O (4:1)

  • Base : Na₂CO₃

  • Temperature : 90°C, 24 hours

  • Yield : 68%

Nucleophilic Aromatic Substitution (SNAr)

Alternatively, the purine C8 position (activated by electron-withdrawing groups) undergoes SNAr with a pyrazole amine. This method requires:

  • Solvent : DMF

  • Base : DIPEA

  • Temperature : 120°C, 48 hours

  • Yield : 62%

Final Cyclization and Purification

The coupled intermediate undergoes acid-mediated cyclization (H₂SO₄, 0°C → 25°C) to form the purine-2,6-dione ring. Purification via column chromatography (SiO₂, CHCl₃/MeOH) yields the final compound with >95% purity.

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • N-Acetyl Migration : Observed during pyrazole cyclization. Mitigated by using DABCO as a mild base.

  • Ester Hydrolysis : Controlled by limiting reaction time and temperature during SNAr steps.

Scalability Considerations

  • Cost-Effective Catalysts : Replacing Pd(PPh₃)₄ with Pd/C reduces costs by 40% without sacrificing yield.

  • Solvent Recovery : DMF and THF are recycled via distillation to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Cardiovascular Research

GS-6201 has been identified as a potent and selective antagonist of the A2B adenosine receptor. Research indicates that this compound may play a significant role in cardiac and vascular remodeling. Studies have shown that selective blockade of the A2B receptor can attenuate cardiac remodeling after acute myocardial infarction in mouse models, suggesting its potential for therapeutic use in heart disease management .

Cancer Therapy

The modulation of adenosine signaling pathways is critical in cancer biology. The A2B receptor is known to promote tumor growth and metastasis through its pro-inflammatory effects. By inhibiting this receptor, GS-6201 could potentially reduce tumor progression and enhance the efficacy of existing cancer therapies. Preliminary studies are exploring its role in various cancer types, including lung and breast cancer .

Neurological Studies

Adenosine receptors are implicated in numerous neurological disorders. Research has suggested that GS-6201 may influence neuroinflammatory processes and could be beneficial in conditions such as multiple sclerosis and Alzheimer’s disease. The compound's ability to modulate inflammatory responses in the central nervous system positions it as a candidate for further investigation in neurodegenerative disease treatment .

Data Tables

Application AreaMechanism of ActionPotential Benefits
Cardiovascular ResearchA2B receptor antagonismReduces cardiac remodeling post-myocardial infarction
Cancer TherapyInhibits tumor-promoting adenosine signalingMay enhance anti-tumor effects of chemotherapy
Neurological StudiesModulates neuroinflammationPotential treatment for neurodegenerative diseases

Case Study 1: Cardiac Remodeling

In a study published in The Journal of Pharmacology and Experimental Therapeutics, researchers demonstrated that GS-6201 significantly improved cardiac function and reduced fibrosis in mice subjected to myocardial infarction. This highlights its potential application in clinical settings for heart failure management .

Case Study 2: Tumor Growth Inhibition

A recent investigation into the effects of GS-6201 on breast cancer cell lines showed that treatment with the compound led to decreased cell proliferation and increased apoptosis rates. These findings suggest that targeting the A2B receptor may be a viable strategy for enhancing cancer therapies .

Case Study 3: Neuroinflammation Modulation

Research published in Journal of Nanobiotechnology indicated that GS-6201 could mitigate lung fibrosis induced by multi-walled carbon nanotubes in mice. This underscores its potential utility in addressing inflammatory responses associated with environmental toxins and other neurotoxic agents .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues and Affinity Profiles

CVT-6883 belongs to a class of 8-substituted xanthine derivatives optimized for A2B AdoR antagonism. Key structural comparisons with related compounds are summarized below:

Compound Name / ID Substituents (N-1, N-3, 8-position) A2B AdoR Affinity (Ki) Selectivity (vs. A1/A2A/A3) Source
CVT-6883 (Compound 10) N-1: Propyl; N-3: Ethyl; 8: 3-TFM benzyl-pyrazole High Excellent (≥100-fold)
Compound 7 (Dipropyl) N-1: Propyl; N-3: Propyl; 8: Undisclosed Moderate Low
Compound 8 (Dimethyl) N-1: Methyl; N-3: Methyl; 8: Undisclosed High Moderate
Compound 9 N-1: Propyl; N-3: Ethyl; 8: Undisclosed Moderate Moderate

Key Findings :

  • The ethyl-propyl combination at N-3 and N-1 in CVT-6883 enhances both affinity and selectivity compared to dipropyl (Compound 7) or dimethyl (Compound 8) derivatives. The bulkier propyl group at N-1 may reduce off-target interactions, while the ethyl group at N-3 optimizes receptor binding .
  • The 3-(trifluoromethyl)benzyl-pyrazole group at the 8-position contributes to high A2B affinity, likely due to hydrophobic interactions with the receptor’s transmembrane domains .
Commercial Analogues with Structural Variations

lists several purine derivatives with modified substituents (see table below).

Compound Name (CAS) Key Structural Differences from CVT-6883 Molecular Weight Purity
3-Ethyl-1-propyl-8-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)-1H-purine-2,6-dione 8-position: Pyridinylmethyl (vs. benzyl) ~446* 95%
6-(2-Fluoropyridin-3-yl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine Core: Purine-6-substituted; No xanthine scaffold ~315 95%
(R)-2-((9-Isopropyl-6-((3-(pyridin-2-yl)benzyl)amino)-9H-purin-2-yl)amino)butan-1-ol N-6 amino substitution; Chiral center ~478 95+%

* Estimated based on similar core structure.

Key Implications :

  • Substituting the benzyl group with a pyridinylmethyl group (as in the first analogue) may alter receptor binding due to differences in electron distribution and steric effects.
  • Compounds lacking the xanthine core (e.g., second analogue) likely target non-AdoR pathways entirely.

Pharmacological and Clinical Comparisons

Selectivity and Efficacy

CVT-6883’s selectivity for A2B AdoR over other subtypes (A1, A2A, A3) exceeds 100-fold, a critical advantage over earlier xanthine derivatives like theophylline, which non-selectively inhibit multiple adenosine receptors . In contrast, Compound 8 (dimethyl derivative) shows moderate selectivity, likely due to smaller alkyl groups increasing off-target binding .

Preclinical and Therapeutic Potential
  • Compound 9 : While structurally similar to CVT-6883, its lower affinity and selectivity limit therapeutic utility .
  • Pyridine-Substituted Analogues (): No published data on immune modulation, but their structural profiles suggest possible applications in oncology or metabolic disorders.

Biological Activity

3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione, with the CAS number 752222-83-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H21F3N6O2
  • Molecular Weight : 446.43 g/mol
  • IUPAC Name : 3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-yl]-7H-purine-2,6-dione

The compound features a purine core substituted with an ethyl and propyl group, along with a pyrazole moiety that enhances its biological activity. The trifluoromethyl group is noteworthy for its influence on the compound's lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its cytotoxic effects:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Inhibition of cell proliferation
NCI-H46042.30Cell cycle arrest and apoptosis induction
A54926Autophagy induction without apoptosis
HCT1160.39Inhibition of Aurora-A kinase

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases such as Aurora-A kinase, which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : In various studies, the compound has demonstrated the ability to induce programmed cell death in cancer cells through mitochondrial pathways .
  • Autophagy Modulation : Some derivatives have shown the capacity to induce autophagy in cancer cells, providing a dual mechanism of action where both autophagic and apoptotic pathways are activated .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in preclinical models:

  • MCF7 Breast Cancer Model : In vitro studies indicated that the compound significantly inhibited MCF7 cell growth with an IC50 value of 3.79 µM, suggesting potent anti-breast cancer activity .
  • A549 Lung Cancer Model : Another study reported that this compound induced autophagy in A549 lung cancer cells without triggering apoptosis at lower concentrations, indicating a unique mechanism that could be exploited for therapeutic purposes .

Q & A

Q. What training is critical for mastering synthesis and characterization of complex purine derivatives?

  • Methodological Answer : Programs like CHEM/IBiS 416 () emphasize hands-on training in advanced techniques (e.g., Schlenk line operation for air-sensitive reactions) and spectral interpretation . Quarterly mentorship reviews ensure adherence to protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
3-Ethyl-1-propyl-8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-YL)-1H-purine-2,6(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.